Chimyl alcohol
Overview
Description
Chimyl alcohol is an organic compound with the formula HOCH2CH(OH)CH2OC16H33. It is a colorless solid formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . It is a component of some lipid membranes and is found in the liver of the shark Centrophorus squamosus .
Synthesis Analysis
This compound is a mono ether formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . The synthesis process involves retrosynthetic analysis, a common approach in organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C19H40O3 . It contains a total of 61 bonds, including 21 non-H bonds, 18 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .Chemical Reactions Analysis
This compound has been found to suppress the inflammatory process. It reduces the intracellular levels of reactive oxygen species (ROS) in normal human epidermal keratinocytes (NHEKs) after UVB exposure . It also suppresses prostaglandin E2 (PGE2) production in UVB-exposed NHEKs according to the down-regulated expression level of cyclooxygenase-2 (COX-2) mRNA .Physical And Chemical Properties Analysis
This compound has a molar mass of 316.526 g·mol−1 . It is a colorless solid with a melting point of 62.5–63.5 °C and a boiling point of 445 °C . Alcohols, in general, are acidic in nature and react with metals such as sodium and potassium .Scientific Research Applications
Myocardial Salvage and Ischemia/Reperfusion Injury :
- Maulik et al. (1994) found that chimyl alcohol can reduce myocardial ischemia/reperfusion injury, possibly by restoring catalase activity and reducing oxidative stress through synthesis of ether lipids. This suggests a role for peroxisomal disorder in ischemia/reperfusion injury (Maulik et al., 1994).
Absorption and Metabolism in Humans :
- Blomstrand and Ahrens (1959) demonstrated that orally administered labeled this compound was almost completely absorbed in humans, with significant conversion to palmitic acid and incorporation into various lipid forms (Blomstrand & Ahrens, 1959).
Intestinal Absorption and Metabolism in Rats :
- Bergstrom and Blomstrand (1957) observed that labeled this compound was well absorbed and extensively metabolized in rats, with half of the absorbed activity converted to palmitic acid (Bergstrom & Blomstrand, 1957).
Chemical Defense in Marine Organisms :
- McClintock et al. (1994) identified this compound in Antarctic shallow-water nudibranchs and their prey, suggesting its role as a defensive compound against predators (McClintock et al., 1994).
Purification of Enzymes :
- Ishibashi and Imai (1985) used this compound-Sepharose 4B column chromatography for the purification of alkylglycerol monooxygenase from rat liver microsomes (Ishibashi & Imai, 1985).
Skin Penetration Modulation :
- Bernal-Chávez et al. (2017) explored the use of this compound as an absorption modulator in skin barrier properties, highlighting its potential in pharmaceutical and cosmetic applications (Bernal-Chávez et al., 2017).
Immunostimulatory Effects :
- Mischenko et al. (2021) demonstrated that this compound promotes immune activation in both in vivo and in vitro settings, indicating its complex immunostimulatory effects (Mischenko et al., 2021).
Mechanism of Action
Target of Action
Chimyl alcohol, also known as 1-O-Hexadecyl-Rac-Glycerol, is primarily involved in the formation and function of lipid membranes . It is a component of some lipid membranes, and its primary targets are these biological structures .
Mode of Action
The compound is a monoether formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . Its mode of action involves the insertion of the hydrophobic cetyl chain into lipid bilayers or liposome structures, thereby influencing the fluidity and phase behavior of these membranes .
Biochemical Pathways
This compound is a precursor in plasmalogen and phospholipid biosynthesis, which are the main irreplaceable components of cell membranes . It is also involved in the regulation of enzymes involved in carbohydrate chemistry .
Pharmacokinetics
It is known that the compound is found in the liver of the shark centrophorus squamosus , suggesting that it may be metabolized and distributed in the body
Result of Action
This compound has been shown to exhibit proinflammatory activity both in vivo and in vitro . It enhances cell proliferation, increases the activity of the proinflammatory marker CD86, and increases the level of ROS/NO/lysosome activity . It also suppresses the synthesis of PGE2, a potent inflammatory mediator .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its interaction with lipid membranes can be affected by temperature . At low temperatures, the rotational freedom of the chains is drastically hindered, while at higher temperatures, typical values of rotator phases are observed . Moreover, daily exposure to environmental stresses, such as chemicals, low humidity, and ultraviolet light (UV), can initiate and promote the development of various skin problems .
Safety and Hazards
When handling Chimyl alcohol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Chimyl alcohol has shown potential in suppressing the inflammatory process, providing protection and/or alleviation against UV damage . It enhances cell proliferation without changing the spleen’s weight, increases the activity of the proinflammatory marker CD86, increases the level of ROS/NO/lysosome activity, and does not affect the level of IL-1β . These findings open up prospects for further study of its biological activity .
Biochemical Analysis
Biochemical Properties
Chimyl alcohol is a component of some lipid membranes . It is involved in the formation of monoethers of glycerol, which are derivatives of the fatty alcohol sterol
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress the inflammatory process in normal human epidermal keratinocytes (NHEKs) after UVB exposure . It also enhances cell proliferation without changing the spleen’s weight, increases the activity of the proinflammatory marker CD86, and increases the level of reactive oxygen species (ROS)/nitric oxide (NO)/lysosome activity .
Molecular Mechanism
It is known that it is a monoether formed by condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It has been shown to suppress cell damage and reduce intracellular levels of reactive oxygen species (ROS) in normal human epidermal keratinocytes (NHEKs) after UVB exposure
Metabolic Pathways
This compound is involved in the formation of monoethers of glycerol, which are derivatives of the fatty alcohol sterol
Properties
IUPAC Name |
3-hexadecoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862067 | |
Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
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Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Chimyl alcohol | |
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CAS No. |
6145-69-3, 10550-58-0, 53584-29-5 | |
Record name | 1-O-Hexadecylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetyl glyceryl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |
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Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chimyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chimyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59269 | |
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Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |
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Record name | CETYL GLYCERYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FNL3D0MN | |
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Synthesis routes and methods
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